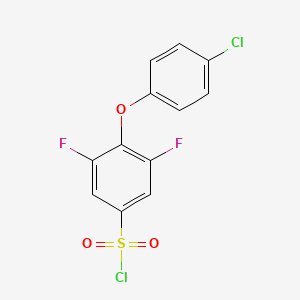

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2F2O3S/c13-7-1-3-8(4-2-7)19-12-10(15)5-9(6-11(12)16)20(14,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWITVOFJWJOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2F)S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471167 | |

| Record name | 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549547-34-4 | |

| Record name | 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the IUPAC Nomenclature and Scientific Context of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride

Abstract

This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride. Designed for researchers, medicinal chemists, and drug development professionals, this document deconstructs the systematic naming process, grounding it in the fundamental principles of chemical nomenclature. Beyond nomenclature, this guide explores the compound's physicochemical properties, presents a representative synthetic protocol, discusses its relevance as a building block in pharmaceutical sciences, and outlines critical safety and handling procedures. The objective is to furnish a comprehensive resource that combines theoretical accuracy with practical, field-proven insights, thereby supporting the synthesis, application, and safe management of this and structurally related molecules.

Foundational Principles of Aromatic Compound Nomenclature

The IUPAC system of nomenclature is a logical, systematic framework designed to provide a unique and unambiguous name for every chemical compound. For complex substituted aromatic compounds like the one , a clear understanding of substituent priority and numbering conventions is paramount.

The Principle of the Principal Functional Group

In molecules with multiple functional groups, one group is designated as the "principal functional group," which dictates the suffix of the compound's name.[1][2][3] All other functional groups are treated as substituents and are named using prefixes.[1] The selection of the principal group is based on a pre-defined hierarchy. Acid halides, such as sulfonyl chlorides (-SO₂Cl), hold a high priority in this hierarchy, ranking above ethers and halides.[1][4]

Hierarchy of Common Functional Groups

The priority of functional groups is a cornerstone of systematic naming. A simplified hierarchy relevant to the topic compound is presented below.

| Priority | Functional Group Class | Formula | Suffix (if Principal) | Prefix (if Substituent) |

| High | Carboxylic Acids | -COOH | -oic acid | carboxy- |

| Acid Halides | -COCl, -SO₂Cl | -oyl chloride, -sulfonyl chloride | halocarbonyl-, chlorosulfonyl- | |

| Amides | -CONH₂ | -amide | carbamoyl- | |

| Aldehydes | -CHO | -al | formyl- | |

| Ketones | >C=O | -one | oxo- | |

| Alcohols | -OH | -ol | hydroxy- | |

| Amines | -NH₂ | -amine | amino- | |

| Low | Ethers | -OR | (none) | alkoxy- |

| Halides | -F, -Cl, -Br, -I | (none) | fluoro-, chloro-, bromo-, iodo- |

This table illustrates the high priority of the sulfonyl chloride group compared to the ether and halide moieties present in the target molecule.

Systematic Derivation of the IUPAC Name

The name 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is derived by methodically applying IUPAC rules. This process can be broken down into four distinct steps.

Step 1: Identifying the Principal Functional Group and Parent Structure

The molecule contains three types of functional groups: a sulfonyl chloride (-SO₂Cl), an ether (-O-), and halides (-F, -Cl). According to the established hierarchy, the sulfonyl chloride is the principal functional group.[1][4] Therefore, the parent structure is a benzene ring with a sulfonyl chloride group attached, which is named benzenesulfonyl chloride .[5]

Step 2: Identifying and Naming the Substituents

With the parent structure established, the remaining groups are treated as prefixes:

-

Fluorine Atoms: Two fluorine atoms are attached to the main benzene ring. These are named using the prefix "fluoro-". Since there are two, the prefix becomes "difluoro -".

-

Ether Group: An ether linkage connects a substituted phenyl group to the main benzene ring. This complex substituent is named by treating the smaller group as an "alkoxy" type. Here, a 4-chlorophenyl group is attached via an oxygen atom, leading to the name "4-chlorophenoxy -".[6][7][8]

Step 3: Numbering the Benzene Ring

Numbering of the parent benzene ring begins at the point of attachment of the principal functional group.[9][10][11]

-

The carbon atom bonded to the -SO₂Cl group is assigned locant 1 .

-

The ring is then numbered in the direction that gives the lowest possible set of numbers to the other substituents.[9][11][12] Numbering clockwise or counter-clockwise from C1 results in the same locant set for the substituents: 3, 4, and 5 .

The following diagram illustrates the structure and numbering system.

Caption: Molecular structure and key components.

Step 4: Assembling the Final Name

The final name is constructed by listing the substituents in alphabetical order, followed by the name of the parent structure.

-

Substituents: (4-Chlorophenoxy) and difluoro .

-

Alphabetical Order: "Chlorophenoxy" precedes "fluoro" (prefixes like "di-" are ignored for alphabetization).

-

Assembly: The substituent names and their corresponding locants are placed before the parent name.

The systematic assembly is as follows: [Locant]-[Substituent 1][Locants]-[Substituent 2]-[Parent Name] This compound

The locant "-1-" is included to explicitly denote the position of the sulfonyl chloride group, adhering to rigorous IUPAC standards.

Physicochemical and Computed Properties

A summary of the key properties for this compound is essential for laboratory use and computational modeling. The data below is aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆Cl₂F₂O₃S | PubChem[13] |

| Molecular Weight | 339.1 g/mol | PubChem[13] |

| IUPAC Name | 4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride | PubChem[13] |

| CAS Number | 549547-34-4 | PubChem[13] |

| XLogP3 | 4.3 | PubChem[13] |

| Heavy Atom Count | 20 | PubChem[13] |

| Hydrogen Bond Acceptor Count | 4 | ECHEMI[14] |

Synthesis and Reactivity

Substituted benzenesulfonyl chlorides are crucial intermediates in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals.[15][16] The synthesis typically involves the chlorosulfonation of a corresponding aromatic precursor.

Representative Synthetic Workflow

The synthesis of diaryl ether sulfonyl chlorides often involves a multi-step process. A generalized protocol for the preparation of a substituted benzenesulfonyl chloride from an aniline precursor via a Sandmeyer-type reaction is described below. This method is illustrative of the chemical transformations required.

Caption: Generalized workflow for sulfonyl chloride synthesis.

Experimental Protocol: Diazotization-Sulfonylation

This protocol is a generalized representation and must be adapted and optimized for the specific substrate. Extreme caution is necessary when handling diazonium salts and chlorosulfonic acid.

-

Diazotization:

-

Suspend the aniline precursor (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture for 1 hour at 0-5 °C to ensure complete formation of the diazonium salt.[17]

-

-

Sulfonyl Chloride Formation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C.

-

Add a catalytic amount of copper(I) chloride (CuCl) to this solution.

-

Add the cold diazonium salt solution from Step 1 dropwise to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[17]

-

-

Workup and Purification:

-

Pour the reaction mixture onto crushed ice and water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure sulfonyl chloride.

-

Applications in Research and Drug Development

The sulfonyl chloride functional group is a highly valuable electrophile used to construct sulfonamides, sulfonates, and other sulfur-containing motifs.[15]

-

Sulfonamide Synthesis: The primary application is the reaction with primary or secondary amines to form sulfonamides (R-SO₂-NR'R''). The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of drugs, including antibiotics, diuretics, and anti-inflammatory agents.[15][18] The introduction of a sulfonyl group can enhance binding affinity with target proteins and improve pharmacokinetic properties.[18]

-

Diaryl Ether Linkage: The diaryl ether core of the molecule is also a common feature in bioactive compounds, providing conformational rigidity and metabolic stability.

-

Late-Stage Functionalization: The reactivity of the sulfonyl chloride allows for its use in the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[16]

Safety and Handling of Sulfonyl Chlorides

Sulfonyl chlorides are reactive, corrosive, and moisture-sensitive compounds that require careful handling in a controlled laboratory environment.[19][20]

-

Corrosivity: The compounds are corrosive to the eyes, skin, and respiratory tract.[21][22] Contact can cause severe burns.[20]

-

Reactivity with Water: Sulfonyl chlorides react violently with water and moist air, decomposing to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[22] This reaction is exothermic and can cause pressure buildup in sealed containers.

-

Personal Protective Equipment (PPE): Always handle sulfonyl chlorides in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles with a face shield.[19][20]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[19] Containers should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

References

- 1. m.youtube.com [m.youtube.com]

- 2. egpat.com [egpat.com]

- 3. chemistryschool.net [chemistryschool.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ochem.weebly.com [ochem.weebly.com]

- 11. byjus.com [byjus.com]

- 12. chem.ualberta.ca [chem.ualberta.ca]

- 13. This compound | C12H6Cl2F2O3S | CID 11724737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. nbinno.com [nbinno.com]

- 16. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. nj.gov [nj.gov]

- 20. fishersci.com [fishersci.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]

Dabrafenib (CAS 549547-34-4): A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Potent and Selective BRAF Kinase Inhibitor

This guide provides a detailed overview of Dabrafenib (also known as GSK2118436), a selective ATP-competitive inhibitor of mutant BRAF kinases. Developed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, mechanism of action, synthesis, and key experimental protocols, supported by preclinical and clinical data.

Core Properties of Dabrafenib

Dabrafenib is an orally bioavailable small molecule that has demonstrated significant clinical efficacy in the treatment of cancers harboring specific BRAF mutations.

| Property | Value |

| CAS Number | 549547-34-4 |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ |

| Molecular Weight | 519.56 g/mol |

| IUPAC Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide |

| Synonyms | GSK2118436 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and downstream signaling.[2]

Dabrafenib selectively targets and inhibits the kinase activity of mutant BRAF V600E, V600K, and V600D proteins.[3] By binding to the ATP-binding site of the mutated BRAF kinase, Dabrafenib prevents the phosphorylation of MEK1/2, thereby inhibiting the activation of ERK1/2.[1][4] This blockade of the MAPK pathway leads to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[4]

Interestingly, in cells with wild-type BRAF, Dabrafenib can cause a paradoxical activation of the MAPK pathway.[4] This is thought to occur through the transactivation of CRAF by Dabrafenib-bound BRAF. This paradoxical activation is a key rationale for the combination therapy of Dabrafenib with a MEK inhibitor, such as Trametinib, which can mitigate this effect and enhance anti-tumor activity.[4][5]

References

- 1. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 2. Dabrafenib: A New Therapy for Use in BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Molecular structure and conformation of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound (C₁₂H₆Cl₂F₂O₃S). As a substituted diaryl ether containing a reactive sulfonyl chloride moiety, this compound is of significant interest to researchers in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing derivatives with targeted biological activity, and elucidating structure-activity relationships (SAR). This document synthesizes data from established analytical techniques and computational modeling to present a holistic view of the molecule's architecture, from fundamental bond connectivity to the subtle dynamics of its spatial arrangement.

Introduction and Significance

This compound is a complex aromatic compound featuring a diaryl ether linkage, a common motif in pharmacologically active molecules, and a sulfonyl chloride functional group. Sulfonyl chlorides are pivotal electrophilic building blocks in organic synthesis, primarily used for the construction of sulfonamides—a privileged scaffold in drug discovery.[1][2][3] The specific substitution pattern of this molecule, with two fluorine atoms ortho to the ether linkage and a chloro-substituted distal phenyl ring, introduces significant electronic and steric factors that dictate its chemical behavior and conformational preferences.

The molecular formula is C₁₂H₆Cl₂F₂O₃S, and its CAS Registry Number is 549547-34-4.[4] A thorough analysis of its structure is crucial, as the spatial orientation of the two aromatic rings and the sulfonyl chloride group directly impacts the accessibility of the electrophilic sulfur atom to nucleophiles, thereby influencing reaction kinetics and product distribution.[5][6] This guide elucidates the methodologies for characterizing this structure and explores the energetic landscape of its possible conformations.

Molecular Structure Elucidation

Determining the definitive structure of a molecule like this compound requires a combination of spectroscopic and crystallographic techniques. Each method provides complementary information to build a complete and validated structural model.

Spectroscopic Confirmation

Initial structural verification relies on a suite of spectroscopic methods that probe the molecule's chemical environment and confirm its atomic composition and connectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the arrangement of atoms. The ¹H NMR spectrum would reveal distinct signals in the aromatic region corresponding to the protons on both phenyl rings, with coupling patterns confirming their substitution. ¹³C NMR would identify all unique carbon environments, including those bonded to fluorine, oxygen, and sulfur. Critically, ¹⁹F NMR provides direct evidence for the fluorine atoms on the central ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the elemental composition by providing a precise mass measurement. For this molecule, the expected monoisotopic mass is approximately 337.938 Da.[4] The characteristic isotopic pattern resulting from the presence of two chlorine atoms would also be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR analysis identifies the functional groups present. Strong, characteristic absorption bands would be observed for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹, respectively). Additional peaks corresponding to the C-O-C ether linkage, C-F bonds, and C-Cl bonds would further corroborate the proposed structure.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopy confirms connectivity, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's solid-state structure, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.[7] This technique is the gold standard for structural elucidation.

The crystal structure would reveal a tetrahedral geometry around the sulfur atom, a hallmark of sulfonyl groups.[8] The key structural parameters obtained from this analysis are summarized in the table below, with expected values based on similar reported structures.

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | ||

| S=O | Double bond between sulfur and oxygen | ~ 1.42 - 1.45 Å |

| S-Cl | Single bond between sulfur and chlorine | ~ 2.04 - 2.07 Å |

| S-C | Single bond between sulfur and the central ring | ~ 1.76 - 1.79 Å |

| C-O (ether) | Ether linkage C-O bonds | ~ 1.36 - 1.42 Å |

| C-F | Bond between carbon and fluorine on the central ring | ~ 1.34 - 1.36 Å |

| Bond Angles (°) | ||

| O=S=O | Angle between the two sulfonyl oxygens | ~ 120 - 125° |

| C-S-Cl | Angle defining the sulfonyl chloride group geometry | ~ 104 - 108° |

| C-O-C | Angle of the diaryl ether bridge | ~ 118 - 122° |

| Dihedral Angles (°) | ||

| C-C-O-C | Defines the twist between the two aromatic rings | Variable (See Sec. 3) |

| C-C-S-Cl | Defines the orientation of the S-Cl bond | Variable (See Sec. 3) |

| Table 1: Key molecular geometry parameters for this compound expected from X-ray crystallography. |

Conformational Analysis

The molecule's flexibility primarily arises from rotation around two key single bonds: the C-O bond of the ether linkage and the C-S bond connecting the sulfonyl group to the central ring. The interplay of steric and electronic effects governs the preference for specific three-dimensional arrangements, or conformers.[9][10][11]

Computational Modeling Workflow

To explore the full conformational space, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations are particularly effective for mapping the potential energy surface and identifying low-energy, stable conformers.[12][13]

The typical workflow involves:

-

Conformational Search: A systematic scan of the key dihedral angles (τ₁: C-C-O-C and τ₂: C-C-S-Cl) is performed to generate a wide range of possible starting geometries.

-

Geometry Optimization: Each generated structure is subjected to geometry optimization to find the nearest local energy minimum.

-

Energy Calculation: The relative energies of all stable conformers are calculated to identify the global minimum and other low-energy, thermally accessible conformations.

Factors influencing conformational stability include:

-

Steric Hindrance: The bulky sulfonyl chloride group and the ortho-fluorine atoms create significant steric strain, which disfavors planar arrangements of the diaryl ether system.

-

Electronic Effects: Repulsion between the lone pairs of the ether oxygen and the π-systems of the rings, as well as dipole-dipole interactions involving the polar S=O, C-F, and C-Cl bonds, are critical. Rotational spectroscopy studies of similar compounds have shown that the sulfonyl group often adopts a conformation where the S-X (X=Cl) bond is perpendicular to the plane of the aromatic ring.[13]

Caption: Workflow for computational conformational analysis.

Experimental Validation in Solution

While computation predicts gas-phase or implicitly solvated structures, experimental techniques are needed to validate the preferred conformation in solution.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NMR experiments like NOESY or ROESY are the primary tools for this purpose.[9] NOE detects through-space correlations between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity. The presence of cross-peaks between protons on the 4-chlorophenyl ring and protons on the central difluorobenzene ring would provide direct evidence for their spatial proximity, allowing for the determination of the preferred average conformation in solution.

References

- 1. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 2. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H6Cl2F2O3S | CID 11724737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]

- 6. jsynthchem.com [jsynthchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the planar conformations in diarylsubstituted heteroarenes: structural and theoretical insights - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. The Shapes of Sulfonamides: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Abstract

This technical guide provides a detailed examination of the key analytical techniques required for the structural elucidation and quality control of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride, a compound of interest in contemporary drug discovery and development. By integrating predictive data with foundational spectroscopic principles, this document serves as an essential resource for researchers and scientists. We will explore in-depth analyses using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes predicted spectral data, a rationale for the expected results based on molecular structure, and robust, field-proven experimental protocols.

Introduction: The Analytical Imperative for Complex Intermediates

In the landscape of modern pharmaceutical synthesis, the structural integrity of advanced intermediates is paramount. This compound (Molecular Formula: C₁₂H₆Cl₂F₂O₃S, Molecular Weight: 339.1 g/mol ) represents a class of highly functionalized aromatic compounds where precise characterization is not merely procedural but fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The presence of multiple halogens, a sulfonyl chloride moiety, and an ether linkage creates a unique electronic environment, demanding a multi-faceted analytical approach for unambiguous identification and purity assessment.

This guide is structured to provide not just data, but a logical framework for understanding the spectroscopic behavior of this molecule. By explaining the why behind the expected chemical shifts, vibrational modes, and fragmentation patterns, we empower the researcher to move beyond simple data matching to a deeper, more intuitive grasp of the structure-property relationships at play.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic output. The molecule consists of a central 3,5-difluorobenzene ring, which is substituted with a sulfonyl chloride group at position 1 and a 4-chlorophenoxy group at position 4.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Proton (¹H) NMR Spectroscopy

Expected Data & Interpretation: The ¹H NMR spectrum will exclusively show signals in the aromatic region (typically 6.5-8.5 ppm).[2] The electron-withdrawing nature of the sulfonyl chloride, fluorine, and chlorine substituents will deshield the aromatic protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | Triplet (t) | 1H | H-2, H-6 (sulfonyl chloride ring) | These two protons are chemically equivalent due to symmetry. They are deshielded by the adjacent SO₂Cl group and coupled to the two neighboring fluorine atoms, resulting in a triplet. |

| ~ 7.4 - 7.6 | Doublet (d) | 2H | H-2', H-6' (chlorophenoxy ring) | Protons ortho to the ether linkage. They are coupled to the meta protons (H-3', H-5'). |

| ~ 7.1 - 7.3 | Doublet (d) | 2H | H-3', H-5' (chlorophenoxy ring) | Protons meta to the ether linkage and ortho to the chlorine atom. They are coupled to the ortho protons (H-2', H-6'). |

Protocol for ¹H NMR Acquisition: A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). Due to the reactivity of the sulfonyl chloride, aprotic solvents are mandatory.[3] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals to determine the relative number of protons.

Carbon-13 (¹³C) NMR Spectroscopy

Expected Data & Interpretation: The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, fewer than 12 signals are expected. Aromatic carbons typically resonate between 100-160 ppm.[4][5] Carbons directly attached to electronegative atoms (O, F, Cl, S) will be significantly deshielded.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C-3, C-5 | Directly bonded to highly electronegative fluorine atoms. Will exhibit a large C-F coupling constant. |

| ~ 150 - 155 | C-4' | Bonded to the electronegative chlorine atom. |

| ~ 145 - 150 | C-4 | Bonded to the ether oxygen. |

| ~ 140 - 145 | C-1 | Bonded to the sulfonyl chloride group. |

| ~ 130 - 135 | C-1' | Quaternary carbon of the chlorophenoxy ring bonded to oxygen. |

| ~ 129 - 132 | C-3', C-5' | CH carbons ortho to the chlorine on the chlorophenoxy ring. |

| ~ 120 - 125 | C-2', C-6' | CH carbons meta to the chlorine on the chlorophenoxy ring. |

| ~ 115 - 120 | C-2, C-6 | CH carbons on the sulfonyl chloride ring. |

Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer, tuned to the ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30'). This simplifies the spectrum by collapsing all C-H couplings into singlets.

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. The solvent signal (e.g., CDCl₃ at 77.16 ppm) can be used for chemical shift referencing if TMS is not present.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expected Data & Interpretation: ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide chemical shift range.[6][7][8] For this molecule, the two fluorine atoms are chemically equivalent and will produce a single signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -100 to -120 | Triplet (t) | F-3, F-5 | The chemical shift is characteristic of fluorine atoms on an aromatic ring. The signal is split into a triplet due to coupling with the two adjacent, equivalent protons (H-2, H-6). |

Protocol for ¹⁹F NMR Acquisition:

-

Sample Preparation: The same sample used for ¹H NMR is suitable.

-

Instrument Setup: Use a probe capable of observing the ¹⁹F frequency (e.g., a broadband or multinuclear probe).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum if complex H-F couplings are not desired for initial analysis.

-

Reference: An external reference of CFCl₃ is set to 0 ppm.

-

Number of Scans: Typically 16-64 scans are sufficient due to the high sensitivity of the ¹⁹F nucleus.[8]

-

-

Data Processing: Standard Fourier transform, phasing, and referencing.

Caption: A streamlined workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

Expected Data & Interpretation: IR spectroscopy is an excellent tool for identifying key functional groups.[9] The sulfonyl chloride group, in particular, gives rise to very strong and characteristic absorption bands.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| 1580 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |

| 1390 - 1370 | SO₂ asymmetric stretch | Strong |

| 1190 - 1170 | SO₂ symmetric stretch | Strong |

| 1250 - 1200 | C-O-C stretch (aryl ether) | Strong |

| 1100 - 1000 | C-F stretch | Strong |

| 850 - 800 | C-Cl stretch (aromatic) | Strong |

| 600 - 500 | S-Cl stretch | Medium to Strong |

The presence of strong bands in the 1390-1370 cm⁻¹ and 1190-1170 cm⁻¹ regions is a definitive indicator of the sulfonyl group.[9][10]

Protocol for IR Acquisition (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expected Data & Interpretation: Mass spectrometry provides the molecular weight and crucial information about the elemental composition and fragmentation pathways.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (338 for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O, ³²S).

-

Isotopic Pattern: A key diagnostic feature will be the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[11][12][13] This will result in a cluster of peaks for the molecular ion and any chlorine-containing fragments:

-

M⁺ peak: (Contains two ³⁵Cl atoms) - Highest abundance in the cluster.

-

M+2 peak: (Contains one ³⁵Cl and one ³⁷Cl) - Approximately 65% the intensity of the M⁺ peak.

-

M+4 peak: (Contains two ³⁷Cl atoms) - Approximately 10% the intensity of the M⁺ peak.

-

-

Key Fragmentation Pathways:

-

Loss of Cl radical: [M - 35]⁺ and [M - 37]⁺. This is a common fragmentation for sulfonyl chlorides.[3]

-

Loss of SO₂: [M - 64]⁺. This fragmentation involves the cleavage of both C-S and S-Cl bonds.[3]

-

Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy cation or the difluorobenzenesulfonyl cation.

-

Protocol for MS Acquisition (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled with chromatography, a GC inlet.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-450.

-

Data Analysis:

-

Identify the molecular ion peak cluster (M⁺, M+2, M+4).

-

Analyze the isotopic ratios to confirm the presence of two chlorine atoms.

-

Identify major fragment ions and propose logical fragmentation pathways consistent with the known structure.

-

Conclusion: A Synthesis of Spectroscopic Evidence

The structural confirmation of this compound is achieved not by a single technique, but by the congruent evidence provided by a suite of spectroscopic methods. ¹H, ¹³C, and ¹⁹F NMR define the precise connectivity and electronic environment of the C-H-F framework. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the sulfonyl chloride moiety. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the distinct isotopic pattern of the two chlorine atoms serving as a definitive signature. By employing the robust protocols and interpretive logic detailed in this guide, researchers can confidently characterize this complex intermediate, ensuring the quality and integrity of their synthetic endeavors.

References

- 1. This compound | C12H6Cl2F2O3S | CID 11724737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. benchchem.com [benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. acdlabs.com [acdlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

Harnessing Reactivity and Rational Design: The Biological Potential of Substituted Difluorobenzene Sulfonyl Chlorides

An In-depth Technical Guide for Researchers

Abstract

Substituted difluorobenzene sulfonyl chlorides represent a compelling class of molecules at the intersection of covalent inhibitor design and fluorine chemistry. The inherent reactivity of the sulfonyl chloride moiety, which can form stable covalent bonds with nucleophilic amino acid residues, marks it as a potent "warhead" for targeted enzyme inhibition.[1][2][3] When combined with a difluorobenzene scaffold, medicinal chemists gain a powerful tool to modulate physicochemical and pharmacokinetic properties. The strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity through unique electronic effects.[4][5][6][7] This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of these compounds. We will delve into the mechanistic basis for their action as enzyme inhibitors, their potential as antimicrobial and herbicidal agents, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

The Scientific Rationale: Why Difluorobenzene Sulfonyl Chlorides?

The design of effective therapeutic and biological agents hinges on a multi-parameter optimization of potency, selectivity, and pharmacokinetics. Substituted difluorobenzene sulfonyl chlorides offer a unique convergence of two powerful strategies in modern medicinal chemistry: covalent targeting and fluorine substitution.

1.1 The Sulfonyl Chloride: A Tunable Covalent Warhead

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile.[8][9] Its utility stems from its ability to react with nucleophilic residues on biological macromolecules, such as the hydroxyl group of serine or the epsilon-amino group of lysine, to form a stable sulfonamide or sulfonate ester bond.[1][10][11] This covalent and often irreversible interaction can lead to complete and prolonged inactivation of a target enzyme, offering advantages in potency and duration of action over non-covalent inhibitors.[12][13] Unlike more promiscuous electrophiles, the reactivity of the sulfonyl chloride can be tuned by the electronic nature of the aromatic ring, allowing for a balance between stability and desired biological activity.[14]

1.2 The Difluorobenzene Scaffold: A Strategic Design Element

Fluorine has become an indispensable element in drug design for its ability to profoundly influence a molecule's properties.[4][6] Incorporating a difluorobenzene ring offers several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a compound's half-life and bioavailability.[5][15]

-

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's introduction alters a molecule's electron distribution, impacting its acidity (pKa), lipophilicity, and dipole moment.[5][7] This allows for fine-tuning of properties like solubility and membrane permeability.

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing ligand binding affinity and potency.[5][6][16]

The combination of this strategic scaffold with a reactive warhead creates a molecular framework with significant potential for developing potent and selective biological agents.

Synthesis and Characterization of Difluorobenzene Sulfonyl Chlorides

The preparation of difluorobenzene sulfonyl chlorides is a critical first step in exploring their biological potential. The inherent reactivity of the target compound necessitates carefully controlled reaction conditions.

2.1 General Synthesis Pathway

A common and effective route involves a multi-step process starting from a substituted difluorobenzene. The pathway generally involves the introduction of a sulfur-containing group, followed by oxidative chlorination to yield the final sulfonyl chloride.

2.2 Detailed Experimental Protocol: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

This protocol is adapted from established literature procedures.[17] The causality behind this specific multi-step approach lies in the need to precisely control the regioselectivity of the sulfonation on the electron-rich difluorobenzene ring.

Materials:

-

1,3-Difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Sulfur dioxide (SO₂) gas

-

N-Chlorosuccinimide (NCS)

-

Anhydrous diethyl ether

-

Anhydrous hexanes

-

Argon or Nitrogen gas for inert atmosphere

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet, and a thermometer. Maintain a positive pressure of inert gas (Argon) throughout the reaction.

-

Initial Cooling: Add 1,3-difluorobenzene to the flask, followed by anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: This low temperature is critical to prevent side reactions and control the highly exothermic lithiation step.

-

Lithiation: Add n-BuLi dropwise from the dropping funnel to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 3 hours. Rationale: n-BuLi is a strong base that deprotonates the most acidic proton on the difluorobenzene ring, creating a nucleophilic lithium intermediate.

-

Sulfonation: Bubble sulfur dioxide (SO₂) gas through the solution at a steady rate. A white precipitate should form. Continue stirring at -60 °C for approximately 20-30 minutes after gas addition is complete. Rationale: The organolithium intermediate attacks the electrophilic sulfur atom of SO₂, forming a lithium sulfinate salt.

-

Oxidative Chlorination: Add N-Chlorosuccinimide (NCS) portion-wise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for 1 hour. The white solid should dissolve, resulting in a pale brown solution. Rationale: NCS acts as a chlorine source, oxidizing the sulfinate salt to the desired sulfonyl chloride.

-

Workup and Purification: Filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via distillation or chromatography.

2.3 Characterization

Due to their reactivity, sulfonyl chlorides require prompt and thorough characterization to ensure purity before biological testing.[8]

| Technique | Purpose | Expected Observations |

| ¹H & ¹⁹F NMR | Structural Elucidation | Confirms the substitution pattern on the aromatic ring and the presence of fluorine atoms. |

| Mass Spectrometry | Molecular Weight Confirmation | Provides the molecular weight and characteristic fragmentation patterns, such as the loss of Cl• (M-35/37) and SO₂ (M-64).[8] |

| FT-IR Spectroscopy | Functional Group Identification | Shows characteristic strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹). |

| Titrimetry | Quantitative Purity Assessment | A cost-effective method to determine the total sulfonyl chloride content by reacting the sample with a known excess of a nucleophile and back-titrating.[8] |

Potential Biological Activities and Mechanisms of Action

The unique structure of difluorobenzene sulfonyl chlorides makes them promising candidates for several biological applications.

3.1 Covalent Enzyme Inhibition

The primary and most compelling biological activity is enzyme inhibition via covalent modification. Many enzymes, particularly serine proteases and esterases, utilize a highly reactive serine residue in their active site for catalysis.

This mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.[10] This reaction forms a stable sulfonate ester linkage, effectively and irreversibly inactivating the enzyme.[10] This strategy has been successfully employed to develop inhibitors for a range of enzymes, including fatty acid amide hydrolase (FAAH) and various esterases.[1][2][10] The difluorobenzene moiety can be tailored with additional substituents to enhance binding affinity and selectivity for the target enzyme's active site.

3.2 Antimicrobial and Antibacterial Activity

The sulfonamide functional group, formed when a sulfonyl chloride reacts with an amine, is the cornerstone of sulfa drugs, a historic class of antibiotics.[18][19] These drugs act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[18] Substituted difluorobenzene sulfonyl chlorides can serve as precursors to novel sulfonamide derivatives. The fluorine atoms can increase the lipophilicity of the resulting sulfonamides, potentially enhancing their ability to penetrate bacterial cell walls and exert their antibacterial effect.[6][20]

3.3 Herbicidal Activity

Sulfonylurea compounds are a major class of commercial herbicides.[21][22] They function by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[21][22] Difluorobenzene sulfonyl chlorides are key intermediates for synthesizing novel sulfonylurea herbicides. The specific substitution pattern on the aromatic ring is critical for determining the herbicidal spectrum and crop selectivity.

Protocol: Evaluating Enzyme Inhibition

A robust and well-controlled enzyme inhibition assay is fundamental to characterizing the biological activity of these compounds.[23] This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC₅₀).

4.1 Experimental Workflow

4.2 Step-by-Step Protocol

This protocol is designed for a 96-well plate format for higher throughput.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

Substituted difluorobenzene sulfonyl chloride test compounds

-

DMSO (for dissolving compounds)

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Solution Preparation:

-

Prepare a concentrated stock solution of the test inhibitor in DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO.

-

Prepare working solutions of the enzyme and substrate in the assay buffer at the desired concentrations. Rationale: Keeping enzyme and substrate concentrations constant allows for direct comparison of inhibitor effects.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor solutions to the wells of the 96-well plate.

-

Include "no inhibitor" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for background signal. Rationale: Proper controls are essential to correct for background absorbance and calculate accurate inhibition percentages.[24][25]

-

-

Pre-incubation:

-

Add the enzyme solution to each well containing the inhibitor or DMSO.

-

Mix and incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature. Rationale: This pre-incubation step allows the covalent inhibitor to react with the enzyme before the substrate is introduced.

-

-

Reaction Initiation and Monitoring:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the microplate reader and monitor the change in absorbance or fluorescence over time at an appropriate wavelength. Rationale: The rate of the reaction (velocity) is proportional to the amount of active enzyme remaining.[26]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.[24]

-

References

- 1. SULFONYL FLUORIDES AS INHIBITORS OF ESTERASES. 3. IDENTIFICATION OF SERINE AS THE SITE OF SULFONYLATION IN PHENYLMETHANESULFONYL ALPHA-CHYMOTRYPSIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. benchchem.com [benchchem.com]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 10. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 14. nbinno.com [nbinno.com]

- 15. inhancetechnologies.com [inhancetechnologies.com]

- 16. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,6-Difluorobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 18. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. acu.edu.in [acu.edu.in]

- 21. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. superchemistryclasses.com [superchemistryclasses.com]

- 25. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe - Figshare [opal.latrobe.edu.au]

- 26. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Halogenated Sulfonyl Chlorides

Introduction: The Pivotal Role of Halogenated Sulfonyl Chlorides in Modern Chemistry

Halogenated sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, renowned for their utility in the formation of sulfonamides, sulfonate esters, and sulfones.[1][2] Their high reactivity, stemming from the electrophilic nature of the sulfur atom, makes them indispensable in the pharmaceutical, agrochemical, and materials science sectors.[2][3] However, this inherent reactivity also predisposes them to various degradation pathways, posing significant challenges in their synthesis, storage, and handling. A comprehensive understanding of the thermal stability and degradation mechanisms of these compounds is paramount for ensuring reaction efficiency, product purity, and safety. This guide provides a detailed exploration of the factors governing the stability of halogenated sulfonyl chlorides, the primary pathways of their degradation, and robust methodologies for their stability assessment.

I. Fundamental Principles of Stability in Halogenated Sulfonyl Chlorides

The stability of a sulfonyl chloride is not an intrinsic, immutable property but rather a function of its molecular structure and its immediate environment. Several key factors dictate the propensity of these molecules to decompose.

The Influence of the Halogen

The nature of the halogen atom directly bonded to the sulfonyl group plays a critical role in the overall stability of the molecule. The stability of sulfonyl halides follows the order: Fluorides > Chlorides > Bromides > Iodides .[1] Sulfonyl fluorides are notably more resistant to hydrolysis and thermolysis compared to their chloride counterparts, a property attributed to the strong S-F bond.[4][5] This enhanced stability makes sulfonyl fluorides preferable in certain applications, despite their generally lower reactivity.[6]

The Impact of the Organic Substituent (R-Group)

The organic moiety (R) attached to the sulfonyl group exerts a profound influence on the molecule's stability through electronic and steric effects.

-

Aromatic vs. Aliphatic Sulfonyl Chlorides: Aromatic sulfonyl chlorides are generally more stable towards hydrolysis than their aliphatic counterparts.[7] This is due to the delocalization of electrons from the aromatic ring into the sulfonyl group, which stabilizes the molecule.

-

Substituents on Aromatic Rings: The electronic nature of substituents on an aryl ring can significantly modulate the stability of the sulfonyl chloride.

-

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or trifluoromethyl groups, increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack and subsequent degradation.[8][9]

-

Electron-Donating Groups (EDGs): Conversely, EDGs can increase the electron density at the sulfur atom, potentially enhancing the stability of the sulfonyl chloride bond.

-

-

Steric Effects: Bulky ortho-substituents on an aromatic ring can sterically hinder the approach of nucleophiles, but they can also lead to "steric acceleration" by destabilizing the ground state of the molecule, thereby increasing its reactivity.[10]

-

Heteroaromatic Systems: The stability of heteroaromatic sulfonyl chlorides is highly dependent on the nature of the heterocycle and the position of the -SO₂Cl group. For instance, in pyridine derivatives, the stability decreases in the order: 3-isomer > 4-isomer > 2-isomer.[5][11]

II. Major Degradation Pathways of Halogenated Sulfonyl Chlorides

The degradation of halogenated sulfonyl chlorides can proceed through several distinct chemical pathways, often influenced by temperature, moisture, light, and the presence of nucleophiles.

A. Thermolysis: The Unimolecular Breakdown

Thermal decomposition, or thermolysis, is a significant degradation pathway for many sulfonyl chlorides, particularly at elevated temperatures. For arylsulfonyl chlorides, a common thermolytic pathway is desulfonation , which involves the extrusion of sulfur dioxide (SO₂) to yield an aryl chloride.[1][5]

Ar-SO₂Cl → Ar-Cl + SO₂ [1]

The temperature at which this occurs is dependent on the specific structure of the arylsulfonyl chloride. Some alkanesulfonyl chlorides have been shown to decompose via a free-radical chain mechanism upon heating.[12]

B. Hydrolysis: The Ubiquitous Reaction with Water

Hydrolysis is arguably the most common degradation pathway for sulfonyl chlorides due to the ubiquitous presence of water. The reaction yields the corresponding sulfonic acid and hydrochloric acid.[1][7]

R-SO₂Cl + H₂O → R-SO₃H + HCl [1]

The mechanism of hydrolysis can be complex. For aromatic sulfonyl chlorides, it generally proceeds via a nucleophilic substitution (Sɴ2-type) mechanism at the sulfur atom.[13] However, for alkanesulfonyl chlorides possessing an α-hydrogen, an elimination-addition mechanism involving a highly reactive sulfene intermediate can be operative, especially under basic conditions.[13][14]

C. Photodegradation: The Impact of Light

Exposure to ultraviolet (UV) light can induce the degradation of sulfonyl chlorides, typically through a free-radical mechanism. The energy from the photons can cause homolytic cleavage of the S-Cl or C-S bond, generating highly reactive radical intermediates that can propagate a chain reaction.[12] While direct studies on the photostability of many sulfonyl chlorides are not extensively reported, the known photosensitivity of related compounds like sulfonamides suggests that this is a relevant degradation pathway.[8]

D. Nucleophilic Attack: The Basis of Reactivity and Degradation

The high reactivity of sulfonyl chlorides with nucleophiles is the foundation of their synthetic utility, but it also represents a significant degradation pathway if unintended nucleophiles are present.[2] Common nucleophiles like alcohols and amines readily react to form sulfonate esters and sulfonamides, respectively.[1][2]

-

R-SO₂Cl + R'-OH → R-SO₂-OR' + HCl

-

R-SO₂Cl + R'₂NH → R-SO₂-NR'₂ + HCl [1]

The presence of such nucleophilic impurities in solvents or reaction mixtures can lead to the unintended consumption of the sulfonyl chloride.

III. Experimental Assessment of Stability

A robust evaluation of the thermal stability and degradation profile of a halogenated sulfonyl chloride is crucial for process development and ensuring product quality. This typically involves thermal analysis techniques and forced degradation studies.

A. Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal stability of sulfonyl chlorides.[7][15][16]

| Technique | Information Provided | Interpretation for Sulfonyl Chlorides |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | The onset temperature of mass loss indicates the beginning of thermal decomposition (e.g., desulfonation). The percentage of mass loss can be correlated to the specific degradation pathway. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. | Exothermic events can indicate decomposition, while endothermic events correspond to melting or boiling. The decomposition temperature can be precisely determined. |

Experimental Protocol: Thermal Stability Assessment by TGA/DSC

-

Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

-

Instrument Setup: Place the sample pan and a reference pan into the instrument.

-

Method Parameters:

-

Atmosphere: Typically nitrogen, at a flow rate of 20-50 mL/min, to provide an inert environment.

-

Temperature Program: Ramp the temperature from ambient to a temperature beyond the expected decomposition point (e.g., 25°C to 400°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset temperature of decomposition, the peak decomposition temperature, and the total mass loss.

B. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound under various stress conditions to identify potential degradation products and pathways.[8] The protocols for sulfonamides can be readily adapted for sulfonyl chlorides.[8]

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | Dissolve the sulfonyl chloride in a solution of 0.1 M to 1 M HCl and heat (e.g., 60-80°C) for a specified duration.[8] | Hydrolysis to the corresponding sulfonic acid. |

| Base Hydrolysis | Dissolve the sulfonyl chloride in a solution of 0.1 M to 1 M NaOH and heat (e.g., 60-80°C) for a specified duration.[8] | Hydrolysis to the sulfonic acid, potentially via a sulfene intermediate for aliphatic compounds. |

| Oxidative Degradation | Dissolve the sulfonyl chloride in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[8] | May lead to further oxidation or cleavage of the organic moiety, depending on its structure. |

| Thermal Degradation | Heat the solid sulfonyl chloride in a temperature-controlled oven (e.g., 60-150°C) for a defined period.[8] | Thermolysis, such as desulfonation. |

| Photodegradation | Expose a solution of the sulfonyl chloride to a light source with combined visible and UV outputs, as per ICH guideline Q1B.[8] | Photolytic cleavage leading to radical-mediated degradation products. |

IV. Practical Considerations for Handling and Storage

Given their susceptibility to degradation, particularly hydrolysis, strict handling and storage protocols are essential for maintaining the integrity of halogenated sulfonyl chlorides.

-

Moisture Exclusion: Store sulfonyl chlorides in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon). Use of desiccants is also recommended.

-

Temperature Control: Store at recommended temperatures, typically in a cool, dry place away from direct heat sources to prevent thermal decomposition.

-

Light Protection: Store in amber or opaque containers to protect from light-induced degradation.

-

Inert Materials: Use glass or other inert materials for storage and handling to avoid reaction with container surfaces.

-

Solvent Purity: Ensure that all solvents used in reactions are anhydrous and free from nucleophilic impurities.

V. Conclusion and Future Perspectives

Halogenated sulfonyl chlorides are powerful synthetic tools whose utility is intrinsically linked to their reactivity. This same reactivity, however, makes them prone to degradation. A thorough understanding of the factors influencing their stability—namely the nature of the halogen and the organic substituent—and the primary degradation pathways of thermolysis, hydrolysis, and photolysis is critical for their effective use. By employing robust analytical techniques like TGA/DSC and conducting comprehensive forced degradation studies, researchers and drug development professionals can better predict and control the stability of these vital chemical intermediates. Future research will likely focus on the development of novel, more stable sulfonyl chloride analogues and innovative formulations to enhance their shelf-life and expand their synthetic applications.

References

- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermal Analysis | Materials Research Institute [mri.psu.edu]

Methodological & Application

Application Note & Protocol: Synthesis of Novel Sulfonamides using 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Introduction: The Significance of Sulfonamides in Drug Discovery

Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a vast array of therapeutic agents.[1] Their unique physicochemical properties—including the ability to act as a hydrogen bond acceptor, metabolic stability, and geometric similarity to amide bonds—make them valuable bioisosteres.[2][3] The introduction of a sulfonamide moiety can significantly modulate a compound's lipophilicity, target binding affinity, and overall pharmacokinetic profile.[1] Consequently, the development of robust and versatile protocols for synthesizing novel sulfonamide derivatives is a critical endeavor in modern drug discovery and lead optimization programs.[2][4]

This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted sulfonamides utilizing 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride . This particular reagent offers a scaffold with distinct electronic and steric properties due to its difluoro-substitution and chlorophenoxy moiety, providing a unique entry point for creating diverse chemical libraries for screening and development.

Reaction Principle and Mechanism

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic and highly reliable nucleophilic substitution reaction.[1][5] The fundamental mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

-

Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses by displacing the chloride ion, a good leaving group.

-

Proton Abstraction: The reaction generates a protonated sulfonamide and hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct, driving the reaction to completion.[1]

The overall transformation is generally high-yielding and proceeds cleanly under mild conditions.[5]

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

Materials, Reagents, and Safety

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 549547-34-4 | 339.10 | Moisture-sensitive solid, corrosive |

| Primary or Secondary Amine (Substrate) | Varies | Varies | Nucleophile; may be corrosive or toxic |

| Anhydrous Pyridine | 110-86-1 | 79.10 | Base, solvent; hygroscopic, toxic, flammable |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent; volatile, suspected carcinogen |

| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | 36.46 | For aqueous work-up; corrosive |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | For aqueous work-up; neutralizes acid |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | For aqueous work-up; removes water |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | Drying agent |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | Stationary phase for purification |

| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate) | Varies | Varies | Mobile phase for purification |

Equipment

-

Flame-dried round-bottom flasks with stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

-

Syringes and needles for liquid transfers

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Flash column chromatography setup

-

Standard laboratory glassware and personal protective equipment (PPE)

Critical Safety Precautions

-

Sulfonyl Chlorides: These compounds are corrosive and react with moisture (including humidity in the air) to release HCl gas.[6][7] Always handle this compound in a well-ventilated fume hood under an inert atmosphere.[8] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[6][9]

-

Solvents and Reagents: Dichloromethane is a volatile solvent and a suspected carcinogen. Pyridine is toxic and flammable. Handle all chemicals with care, consulting their specific Safety Data Sheets (SDS) before use.

-

Reaction Quenching: The work-up procedure involves quenching the reaction with aqueous solutions. This should be done cautiously, as unreacted sulfonyl chloride will react exothermically with water.

Detailed Experimental Protocol

This protocol details a standard, reliable method for the synthesis of a sulfonamide from a generic amine. Stoichiometries should be calculated based on the sulfonyl chloride as the limiting reagent.

Caption: Standard workflow for sulfonamide synthesis and purification.[1]

Step 1: Reaction Setup

-

Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask.

-

Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolve the amine (1.1 equivalents) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration relative to the limiting reagent).

Causality: Using flame-dried glassware and an inert atmosphere is critical. Sulfonyl chlorides readily hydrolyze with atmospheric moisture, which would consume the starting material and reduce the yield.

Step 2: Base Addition

-

Cool the stirred amine solution to 0 °C using an ice-water bath.

-

Slowly add anhydrous pyridine (1.5 equivalents) to the solution via syringe.

Causality: The reaction is cooled to 0 °C to control the initial exotherm upon addition of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product.[1]

Step 3: Sulfonyl Chloride Addition

-

In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the cold, stirred amine/pyridine mixture over 15-20 minutes using a syringe.

Causality: A slow, dropwise addition is essential to manage the reaction rate and prevent a rapid temperature increase, which could lead to side reactions.

Step 4: Reaction and Monitoring

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 6-18 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product spot should be less polar than the starting amine. The reaction is complete when the limiting reagent (sulfonyl chloride) is no longer visible by TLC.

Causality: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion. TLC is a simple and effective way to determine when the reaction is finished, preventing unnecessary reaction time or premature work-up.

Step 5: Aqueous Work-up

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1M HCl solution (twice) to remove pyridine and any excess amine.

-

Saturated NaHCO₃ solution (once) to neutralize any remaining acid.

-

Brine (once) to begin the drying process and break up any emulsions.[1]

-

Causality: This washing sequence is designed to systematically remove impurities. The acid wash protonates the basic pyridine and excess amine, making them water-soluble. The bicarbonate wash removes residual acid. The brine wash reduces the amount of dissolved water in the organic layer before the final drying step.

Step 6: Drying and Solvent Removal

-

Drain the organic layer from the separatory funnel into an Erlenmeyer flask.

-

Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes.

-

Filter the mixture to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the product under certain conditions and to obtain an accurate crude weight.

Step 7: Purification and Characterization

-

Purify the crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).[1]

-